molecular formula C19H20N3O4P B12694649 4-((4-Aminophenyl)(4-iminocyclohexa-2,5-dien-1-ylidene)methyl)aniline phosphate CAS No. 85188-06-3

4-((4-Aminophenyl)(4-iminocyclohexa-2,5-dien-1-ylidene)methyl)aniline phosphate

Cat. No.: B12694649
CAS No.: 85188-06-3
M. Wt: 385.4 g/mol
InChI Key: XDPJNDDZHMJNRC-UHFFFAOYSA-N
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Description

4-((4-Aminophenyl)(4-iminocyclohexa-2,5-dien-1-ylidene)methyl)aniline phosphate is a chemical compound known for its applications in various scientific fields. It is a derivative of aniline and is characterized by its unique structure, which includes both aminophenyl and iminocyclohexa-dienylidene groups. This compound is often used in dye chemistry and has significant implications in biomedical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-Aminophenyl)(4-iminocyclohexa-2,5-dien-1-ylidene)methyl)aniline phosphate typically involves the reaction of 4-aminobenzaldehyde with aniline under acidic conditions. The reaction proceeds through a condensation mechanism, forming the desired product. The reaction conditions often include a solvent such as ethanol and a catalyst like hydrochloric acid to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product. The use of automated systems also minimizes human error and enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-((4-Aminophenyl)(4-iminocyclohexa-2,5-dien-1-ylidene)methyl)aniline phosphate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate, leading to the formation of quinonoid structures.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur, where the amino groups are replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Various nucleophiles in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Quinonoid derivatives.

    Reduction: Amine derivatives.

    Substitution: Substituted aniline derivatives.

Scientific Research Applications

4-((4-Aminophenyl)(4-iminocyclohexa-2,5-dien-1-ylidene)methyl)aniline phosphate has a wide range of applications in scientific research:

    Chemistry: Used as a dye intermediate and in the synthesis of complex organic molecules.

    Biology: Employed in staining techniques for microscopy, aiding in the visualization of cellular structures.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes and receptors.

    Industry: Utilized in the production of pigments and as a component in various chemical formulations.

Mechanism of Action

The mechanism of action of 4-((4-Aminophenyl)(4-iminocyclohexa-2,5-dien-1-ylidene)methyl)aniline phosphate involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The pathways involved often include signal transduction mechanisms, where the compound modulates the activity of key proteins involved in cellular signaling.

Comparison with Similar Compounds

Similar Compounds

    Pararosaniline: Another dye compound with similar staining properties.

    Rosaniline: Used in similar applications but differs in its molecular structure.

    Magenta II: A related compound with distinct chemical properties.

Uniqueness

4-((4-Aminophenyl)(4-iminocyclohexa-2,5-dien-1-ylidene)methyl)aniline phosphate stands out due to its unique combination of aminophenyl and iminocyclohexa-dienylidene groups, which confer specific chemical reactivity and biological activity. Its versatility in various applications, from dye chemistry to biomedical research, highlights its significance in scientific research.

Properties

CAS No.

85188-06-3

Molecular Formula

C19H20N3O4P

Molecular Weight

385.4 g/mol

IUPAC Name

4-[(4-aminophenyl)-(4-iminocyclohexa-2,5-dien-1-ylidene)methyl]aniline;phosphoric acid

InChI

InChI=1S/C19H17N3.H3O4P/c20-16-7-1-13(2-8-16)19(14-3-9-17(21)10-4-14)15-5-11-18(22)12-6-15;1-5(2,3)4/h1-12,20H,21-22H2;(H3,1,2,3,4)

InChI Key

XDPJNDDZHMJNRC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=N)C=CC1=C(C2=CC=C(C=C2)N)C3=CC=C(C=C3)N.OP(=O)(O)O

Origin of Product

United States

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